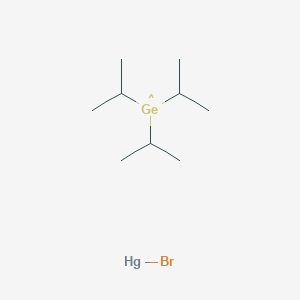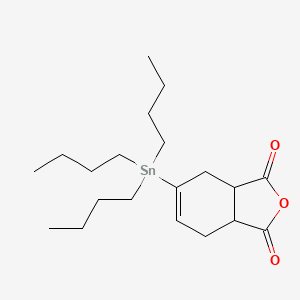![molecular formula C18H14Cl3NO4 B14342482 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid CAS No. 93943-02-3](/img/structure/B14342482.png)
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid is a complex organic compound that belongs to the class of chlorinated dibenzofurans. These compounds are known for their environmental persistence and potential toxicity. The structure of this compound includes a dibenzofuran core with three chlorine atoms and an amino group attached to a hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid typically involves multiple steps, starting with the chlorination of dibenzofuran. The chlorinated dibenzofuran is then subjected to amination reactions to introduce the amino group. Finally, the hexanoic acid chain is attached through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, followed by purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of chlorinated dibenzofurans.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the synthesis of other complex organic compounds and as a reference material in environmental studies.
Mechanism of Action
The mechanism of action of 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid involves its interaction with cellular components. The compound can bind to specific receptors or enzymes, disrupting normal cellular functions. The chlorinated dibenzofuran core is known to interfere with the aryl hydrocarbon receptor (AhR) pathway, leading to various toxic effects.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzodioxins (PCDDs): Structurally similar but with different chlorine substitution patterns.
Polychlorinated biphenyls (PCBs): Similar in terms of chlorination but with a biphenyl core instead of dibenzofuran.
Polychlorinated dibenzofurans (PCDFs): A broader class that includes various chlorinated dibenzofurans.
Uniqueness
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93943-02-3 |
|---|---|
Molecular Formula |
C18H14Cl3NO4 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
6-oxo-6-[(2,7,8-trichlorodibenzofuran-4-yl)amino]hexanoic acid |
InChI |
InChI=1S/C18H14Cl3NO4/c19-9-5-11-10-7-12(20)13(21)8-15(10)26-18(11)14(6-9)22-16(23)3-1-2-4-17(24)25/h5-8H,1-4H2,(H,22,23)(H,24,25) |
InChI Key |
PEIIFXMPPYRQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)NC(=O)CCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
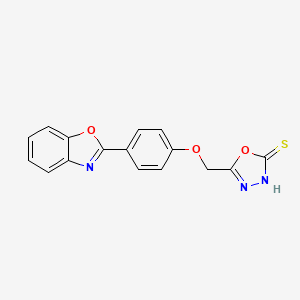
![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
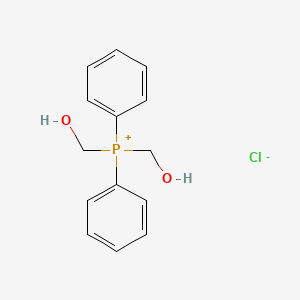
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
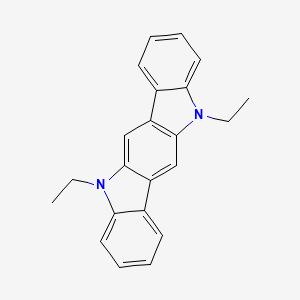
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
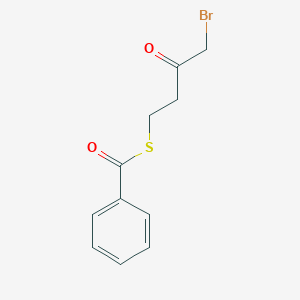
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
